molecular formula C14H12BrClO2 B8458609 1-Bromo-3-chloro-5-((4-methoxybenzyl)oxy)benzene

1-Bromo-3-chloro-5-((4-methoxybenzyl)oxy)benzene

Cat. No.: B8458609
M. Wt: 327.60 g/mol
InChI Key: ULURTHJLTKVWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-chloro-5-((4-methoxybenzyl)oxy)benzene is a useful research compound. Its molecular formula is C14H12BrClO2 and its molecular weight is 327.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12BrClO2

Molecular Weight

327.60 g/mol

IUPAC Name

1-bromo-3-chloro-5-[(4-methoxyphenyl)methoxy]benzene

InChI

InChI=1S/C14H12BrClO2/c1-17-13-4-2-10(3-5-13)9-18-14-7-11(15)6-12(16)8-14/h2-8H,9H2,1H3

InChI Key

ULURTHJLTKVWAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5.8 ml of p-methoxybenzyl alcohol and 90 ml of N-methylpyrrolidone was added 2.13 g of sodium hydride (60% oil dispersion), and the resulting mixture was stirred at room temperature for 45 minutes in a nitrogen atmosphere. To the reaction mixture was added 9.3 g of 1-bromo-3-chloro-5-fluorobenzene, followed by stirring at 50° C. for 3 hours. The reaction mixture was poured into 50 ml of ice-diluted hydrochloric acid and extracted three times with diethyl ether-hexane (1:1 by volume). The organic layer was washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography using a hexane-ethyl acetate (19:1 by volume) mixed solvent. The fraction containing the desired compound was concentrated to furnish 13.2 g of the title compound.
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four

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